Bromuron-d6
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Overview
Description
Bromuron-d6 is a deuterium-labeled derivative of Bromuron, a urea herbicide. The molecular formula of this compound is C9H5D6BrN2O, and it has a molecular weight of 249.14. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromuron-d6 involves the incorporation of deuterium atoms into the Bromuron molecule. This can be achieved through a series of chemical reactions where hydrogen atoms in Bromuron are replaced with deuterium. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: Bromuron-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions where the bromine atom or other functional groups are replaced by different atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Bromuron-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to track the fate and transport of herbicides in ecosystems
Mechanism of Action
The mechanism of action of Bromuron-d6 is similar to that of Bromuron. As a herbicide, it inhibits photosynthesis in susceptible plants by interfering with the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death .
Comparison with Similar Compounds
Bromuron: The non-deuterated form of Bromuron-d6, used as a herbicide.
Chlorotoluron: Another urea herbicide with similar properties and applications.
Isoproturon: A related compound used for weed control in various crops
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups, making it a valuable tool for researchers .
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
InChI Key |
GSNZNZUNAJCHDO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.